molecular formula C7H7ClN2O4S B13343152 (3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride

(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride

Cat. No.: B13343152
M. Wt: 250.66 g/mol
InChI Key: LCVOBVXYERCEST-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₇H₇ClN₂O₄S It is a derivative of pyridine, featuring a nitro group at the 4-position, a methyl group at the 3-position, and a methanesulfonyl chloride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride typically involves the nitration of 3-methylpyridine followed by sulfonylation. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the pyridine ring. The resulting 3-methyl-4-nitropyridine is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Pyridine or triethylamine as a base, with nucleophiles like amines or alcohols.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of sulfonamides, sulfonates, or sulfonyl thiols.

    Reduction: Formation of 3-methyl-4-aminopyridin-2-yl)methanesulfonyl chloride.

    Oxidation: Formation of 3-carboxy-4-nitropyridin-2-yl)methanesulfonyl chloride.

Scientific Research Applications

(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride has diverse applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate bonds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reducing agents used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog without the pyridine ring, used in similar substitution reactions.

    4-Nitropyridine: Lacks the methanesulfonyl chloride group but shares the nitro-pyridine structure.

    3-Methylpyridine: Lacks both the nitro and methanesulfonyl chloride groups but serves as a precursor in the synthesis.

Uniqueness

(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride is unique due to the combination of functional groups that confer distinct reactivity patterns. The presence of both a nitro group and a methanesulfonyl chloride group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

(3-methyl-4-nitropyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H7ClN2O4S/c1-5-6(4-15(8,13)14)9-3-2-7(5)10(11)12/h2-3H,4H2,1H3

InChI Key

LCVOBVXYERCEST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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